molecular formula C8H13N3O2 B8487959 5-(2,2-Dimethoxy-ethyl)-pyrazin-2-ylamine

5-(2,2-Dimethoxy-ethyl)-pyrazin-2-ylamine

Cat. No. B8487959
M. Wt: 183.21 g/mol
InChI Key: SYXWEDCCLBOKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07132425B2

Procedure details

A solution of 5-(2,2-dimethoxy-ethyl)-pyrazin-2-yl-carbamic acid benzyl ester (130 mg, 0.4096 mmol) in methanol (5 mL) was treated with 10% palladium on activated carbon (30 mg). The reaction mixture was then hydrogenated under a hydrogen atmosphere at 25° C. and atmospheric pressure for 60 min, The mixture was filtered through celite, and the filtrate was concentrated in vacuo to afford 5-(2,2-dimethoxy-ethyl)-pyrazin-2-ylamine (75 mg, 100%) as a pale yellow oil.
Name
5-(2,2-dimethoxy-ethyl)-pyrazin-2-yl-carbamic acid benzyl ester
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[N:15][C:14]([CH2:17][CH:18]([O:21][CH3:22])[O:19][CH3:20])=[CH:13][N:12]=1)C1C=CC=CC=1>CO.[Pd]>[CH3:22][O:21][CH:18]([O:19][CH3:20])[CH2:17][C:14]1[N:15]=[CH:16][C:11]([NH2:10])=[N:12][CH:13]=1

Inputs

Step One
Name
5-(2,2-dimethoxy-ethyl)-pyrazin-2-yl-carbamic acid benzyl ester
Quantity
130 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=NC=C(N=C1)CC(OC)OC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then hydrogenated under a hydrogen atmosphere at 25° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC(CC=1N=CC(=NC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.